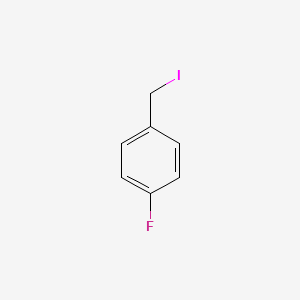

Yoduro de 4-fluorobencilo

Descripción general

Descripción

4-Fluorobenzyl iodide, also known as 4-FB, is an organoiodide compound used in organic synthesis and as a reagent in laboratory experiments. It is an important intermediate in the synthesis of many pharmaceuticals and other compounds. 4-FB is an important building block for a variety of chemical reactions, including Suzuki-Miyaura cross-coupling reactions, nucleophilic aromatic substitutions, and Heck reactions. 4-FB can also be used as a catalyst in the synthesis of heterocycles, such as imidazoles, pyrroles, and thiazoles.

Aplicaciones Científicas De Investigación

Síntesis radioquímica para imágenes PET

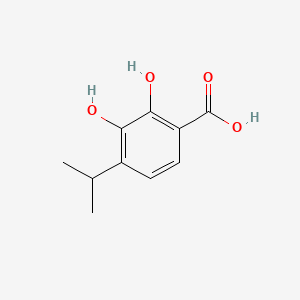

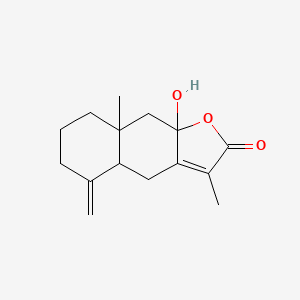

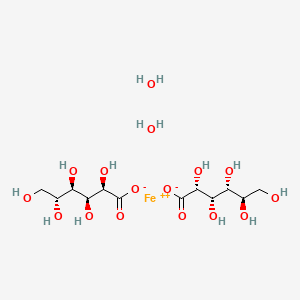

Yoduro de 4-fluorobencilo: se utiliza en la síntesis de radiotrazadores para imágenes de tomografía por emisión de positrones (PET). Una aplicación notable implica su uso en la producción de 4-[18F]FluorobencilAzida, que se conjuga con aptámeros específicos del receptor del factor de crecimiento epidérmico (EGFR) {svg_1}. Esta conjugación mejora la especificidad de la imagen de las células tumorales, particularmente útil en la imagen preoperatoria de gliomas para aumentar la precisión de la extirpación del tumor {svg_2}.

Imágenes del receptor de dopamina

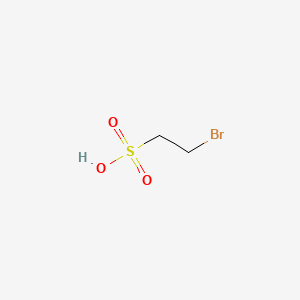

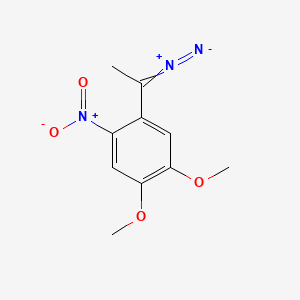

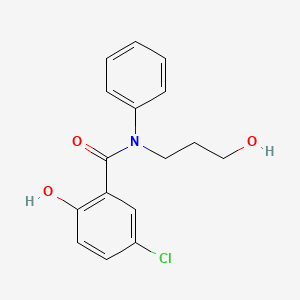

El compuesto sirve como precursor en el diseño de agentes de imagen basados en el receptor de dopamina D1 y D2. A través de estudios de alquilación modelo, se ha demostrado que el This compound reacciona rápidamente con aminas secundarias y anilinas, formando análogos de N-[18F]fluorobencilo de alto rendimiento. Estos análogos son instrumentales en la investigación de radiotrazadores basados en receptores de dopamina, que son críticos para comprender diversas afecciones neurológicas {svg_3}.

Cinética electroquímica en baterías de iones de litio

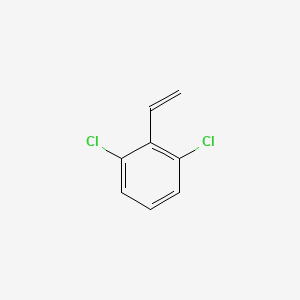

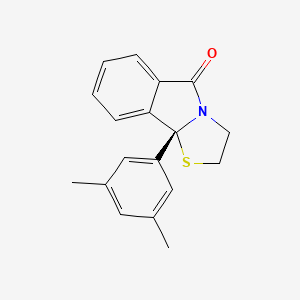

En el campo del almacenamiento de energía, el This compound juega un papel en la mejora de la cinética electroquímica dentro de las baterías de iones de litio (LIB). La investigación indica que el control estérico proporcionado por el compuesto puede abrir nuevas vías para mejorar el rendimiento de los LIB, lo cual es crucial para el desarrollo de baterías más eficientes y duraderas {svg_4}.

Reacciones fotocatalíticas

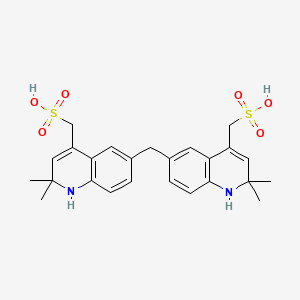

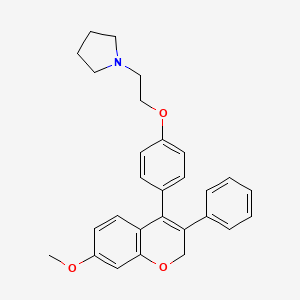

Las propiedades fotocatalíticas del This compound se exploran en reacciones con alquenos. Como fuente de radicales fluoroalquilo en condiciones fotocatalíticas, participa en diversas vías de reacción, incluida la abstracción de un átomo de yodo del yoduro de partida. Esta propiedad es significativa para la síntesis de compuestos orgánicos y materiales complejos {svg_5}.

Mecanismo De Acción

Target of Action

4-Fluorobenzyl iodide is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The primary targets of 4-Fluorobenzyl iodide are the organoboron reagents used in this process .

Mode of Action

The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoboron reagents, which are formally nucleophilic organic groups, are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key pathway affected by 4-Fluorobenzyl iodide . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s worth noting that the compound’s use in chemical reactions like the suzuki–miyaura coupling suggests that its bioavailability would be largely determined by the specific conditions of the reaction .

Result of Action

The result of 4-Fluorobenzyl iodide’s action in the Suzuki–Miyaura coupling reaction is the formation of a new carbon–carbon bond . This enables the synthesis of complex polyene frameworks .

Action Environment

The action of 4-Fluorobenzyl iodide is influenced by the specific conditions of the Suzuki–Miyaura coupling reaction . Factors such as the choice of organoboron reagents, the presence of a palladium catalyst, and the reaction conditions can all impact the compound’s action, efficacy, and stability .

Análisis Bioquímico

Biochemical Properties

4-Fluorobenzyl iodide plays a significant role in biochemical reactions, particularly in the synthesis of radiotracers for positron emission tomography (PET). It interacts with various enzymes and proteins, including those involved in the synthesis of dopamine receptor-based imaging agents . The compound’s reactivity with nitrogen and sulfur nucleophiles makes it a valuable tool in biochemical studies . The interactions between 4-Fluorobenzyl iodide and these biomolecules are primarily based on nucleophilic substitution reactions, where the iodide group is replaced by other nucleophiles.

Cellular Effects

4-Fluorobenzyl iodide affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways and altering gene expression. For instance, in the synthesis of dopamine receptor-based imaging agents, 4-Fluorobenzyl iodide can affect the expression of genes related to dopamine receptors . Additionally, its impact on cellular metabolism can be observed through changes in metabolic flux and metabolite levels.

Molecular Mechanism

At the molecular level, 4-Fluorobenzyl iodide exerts its effects through nucleophilic substitution reactions. The compound binds to biomolecules, such as enzymes and proteins, through the formation of covalent bonds. This binding can lead to enzyme inhibition or activation, depending on the specific biomolecule involved . For example, in the synthesis of PET radiotracers, 4-Fluorobenzyl iodide reacts with secondary amines and anilines to form N-fluorobenzyl analogs . These interactions can result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

The effects of 4-Fluorobenzyl iodide in laboratory settings can change over time. The compound’s stability and degradation are important factors to consider. In in vitro studies, 4-Fluorobenzyl iodide has been shown to maintain its reactivity over extended periods, allowing for consistent results in biochemical assays . In in vivo studies, the compound may undergo metabolic degradation, leading to changes in its effects on cellular function over time.

Dosage Effects in Animal Models

The effects of 4-Fluorobenzyl iodide vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while at higher doses, it can exhibit toxic or adverse effects . For example, high doses of iodides have been associated with symptoms such as increased respiratory secretions, coughing, and tachycardia in animal studies . It is crucial to determine the appropriate dosage to avoid these adverse effects while achieving the desired biochemical outcomes.

Metabolic Pathways

4-Fluorobenzyl iodide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound undergoes metabolic processes such as hydroxylation, carboxylation, and dehydrogenation . These reactions can lead to the formation of metabolites that may have different biochemical properties and effects on cellular function.

Transport and Distribution

Within cells and tissues, 4-Fluorobenzyl iodide is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation can be influenced by its affinity for specific cellular compartments . For instance, in the context of lithium-ion batteries, 4-Fluorobenzyl cyanide, a related compound, has been shown to exhibit steric hindrance and weak Lewis basicity, affecting its transport and distribution .

Subcellular Localization

The subcellular localization of 4-Fluorobenzyl iodide can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, fluorescent probes have been used to visualize the localization of similar compounds within cells, providing insights into their subcellular distribution and dynamics .

Propiedades

IUPAC Name |

1-fluoro-4-(iodomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FI/c8-7-3-1-6(5-9)2-4-7/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UULYZGVRBYESOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CI)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50191679 | |

| Record name | 4-Fluorobenzyl iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50191679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3831-29-6 | |

| Record name | 4-Fluorobenzyl iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003831296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3831-29-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96575 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Fluorobenzyl iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50191679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-fluoro-4-(iodomethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 4-Fluorobenzyl Iodide useful in studying dopamine receptors?

A: 4-Fluorobenzyl Iodide (FBI) serves as a crucial building block for creating radiotracers used in PET imaging studies, specifically for targeting dopamine receptors. [, ] Its utility stems from its ability to be radiolabeled with fluorine-18 ([18F]), a positron-emitting isotope. This radiolabeling allows researchers to track the distribution and binding of the tracer within the brain using PET imaging.

Q2: Can you explain the importance of structure-activity relationships (SAR) when utilizing 4-Fluorobenzyl Iodide in designing dopamine receptor imaging agents?

A: Understanding the SAR is paramount when designing effective imaging agents. In the provided research, scientists synthesized two series of benzamide derivatives, varying their structures to optimize their binding affinity and selectivity for dopamine D2 receptors. [] They discovered that incorporating specific structural features, such as the N-benzylpiperidin-4-yl or 9-azabicyclo[3.3.1]nonan-3β-yl groups, significantly influenced the compounds' binding affinity for the dopamine D2 receptors. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1,3,5,6-tetrahydroxyhexan-2-yl]acetamide](/img/structure/B1197029.png)